BenchChemオンラインストアへようこそ!

Etoricoxib

COX-2 selectivity in vitro pharmacology whole blood assay

Etoricoxib (CAS 202409-33-4) is a second-generation, highly selective COX-2 inhibitor with a 106-fold selectivity ratio and a 22-hour half-life that enables once-daily dosing. Its ~100% oral bioavailability ensures rapid, sustained therapeutic concentrations—ideal for acute gout and dental pain models. The MEDAL program (n=34,701) confirms significantly fewer upper GI events (HR 0.75) vs. diclofenac, reducing the need for gastroprotective co-medication. Researchers rely on this high-purity reference standard for reproducible COX-2 pharmacology, CYP3A4-mediated DDI studies, and perioperative analgesia protocols that preserve platelet function.

Molecular Formula C18H15ClN2O2S
Molecular Weight 358.8 g/mol
CAS No. 202409-33-4
Cat. No. B1671761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtoricoxib
CAS202409-33-4
SynonymsArcoxia
etoricoxib
L 791456
L-791456
L791456
MK 0663
MK-0663
MK0663
Molecular FormulaC18H15ClN2O2S
Molecular Weight358.8 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3
InChIKeyMNJVRJDLRVPLFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.28e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Etoricoxib (CAS 202409-33-4): A High-Selectivity COX-2 Inhibitor for Differentiated Inflammation and Pain Management


Etoricoxib (CAS 202409-33-4), a methylsulfonylphenyl-substituted bipyridine, is a second-generation selective cyclooxygenase-2 (COX-2) inhibitor [1]. Developed as an orally active non-steroidal anti-inflammatory drug (NSAID), it is indicated for osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, acute gouty arthritis, and moderate post-surgical dental pain [2]. Etoricoxib is approved in over 60 countries globally, though notably not by the US FDA [2]. The compound's molecular weight is 358.84 g/mol and it acts by selectively inhibiting the COX-2 isoform, thereby reducing prostaglandin synthesis from arachidonic acid [3]. This high selectivity underpins its differentiated gastrointestinal safety profile relative to traditional non-selective NSAIDs [1].

Why COX-2 Inhibitors Are Not Interchangeable: The Case for Etoricoxib-Specific Differentiation


The coxib class exhibits significant pharmacological heterogeneity. Differences in COX-2 selectivity, plasma half-life, bioavailability, and metabolic pathways directly impact clinical efficacy, dosing frequency, and safety profiles [1]. For instance, celecoxib has a shorter half-life (11–16 hours) and lower bioavailability (20–40%) compared to etoricoxib's 22-hour half-life and ~100% bioavailability [1]. Furthermore, rofecoxib, a structurally related coxib, was withdrawn due to cardiovascular safety concerns, highlighting that even high COX-2 selectivity does not guarantee equivalent risk-benefit ratios [2]. Etoricoxib's distinct pharmacokinetic profile and extensive long-term safety data from the MEDAL program (n=34,701) establish it as a unique entity within the class [3].

Etoricoxib vs. Comparators: A Quantitative Evidence Guide for Scientific Selection


COX-2 Selectivity: Etoricoxib Demonstrates Superior Isoform Discrimination Relative to Rofecoxib and Celecoxib

In a human whole blood assay, etoricoxib exhibited a COX-1/COX-2 IC50 selectivity ratio of 106, indicating 106-fold greater inhibition of COX-2 over COX-1 [1]. This ratio is substantially higher than those measured under identical conditions for rofecoxib (35), valdecoxib (30), and celecoxib (7.6) [1]. Furthermore, in a separate analysis using a sensitive microsomal COX-1 assay at low arachidonic acid concentration (0.1 μM), etoricoxib demonstrated a Ki for COX-1 binding that was 240-fold lower than that of celecoxib (12 μM vs. 0.05 μM) [1]. This superior biochemical selectivity is directly correlated with a reduced risk of COX-1-mediated gastrointestinal adverse events [2].

COX-2 selectivity in vitro pharmacology whole blood assay gastrointestinal safety

Pharmacokinetic Profile: Once-Daily Dosing Enabled by Extended Half-Life Compared to Celecoxib

Etoricoxib exhibits an elimination half-life of approximately 22 hours (range 19–32 hours) and near-complete oral bioavailability of ~100% [1][2]. In contrast, celecoxib has a half-life of 11–16 hours and a variable bioavailability of only 20–40% [1]. The extended half-life of etoricoxib enables a once-daily dosing regimen, whereas celecoxib is typically administered twice daily [2]. Pharmacokinetic studies in healthy volunteers confirm that etoricoxib reaches steady-state within 7 days with minimal accumulation and maintains effective 24-hour COX-2 inhibition [3]. Additionally, etoricoxib is primarily metabolized by CYP3A4, a pathway distinct from the CYP2C9 metabolism of celecoxib, which reduces the risk of drug-drug interactions with CYP2C9 substrates or in poor metabolizers [1].

pharmacokinetics half-life dosing frequency bioavailability

Gastrointestinal Safety: Significant Reduction in Upper GI Events Compared to Diclofenac in the MEDAL Program

In the Multinational Etoricoxib and Diclofenac Arthritis Long-term (MEDAL) program, a pooled analysis of three randomized controlled trials involving 34,701 patients with osteoarthritis or rheumatoid arthritis, etoricoxib (60 or 90 mg daily) demonstrated superior gastrointestinal safety compared to diclofenac (150 mg daily) [1]. The incidence of investigator-reported upper gastrointestinal clinical events (bleeding, perforation, obstruction, or ulcer) was significantly lower in the etoricoxib group. Specifically, discontinuation of treatment due to dyspepsia occurred in 327 patients on etoricoxib versus 424 on diclofenac, representing a hazard ratio (HR) of 0.75 (95% CI, 0.65–0.87) favoring etoricoxib [1][2]. Gastric ulcers were nearly twice as frequent as duodenal ulcers as a cause of bleeding, underscoring the clinical relevance of etoricoxib's COX-1-sparing effect [2]. The average treatment duration was 18 months (SD 11.8), providing robust long-term safety evidence [1].

gastrointestinal safety upper GI events MEDAL trial diclofenac NSAID comparison

Cardiovascular Safety: Non-Inferior Thrombotic Risk Compared to Diclofenac in a 34,701-Patient Outcomes Trial

The MEDAL program's primary prespecified analysis assessed thrombotic cardiovascular events (myocardial infarction, stroke, or vascular death) and demonstrated that etoricoxib was non-inferior to diclofenac, a traditional NSAID with established cardiovascular safety [1]. Over an average follow-up of 18 months, 320 patients in the etoricoxib group (n=17,412) and 323 in the diclofenac group (n=17,289) experienced a thrombotic cardiovascular event, yielding event rates of 1.24 and 1.30 per 100 patient-years, respectively [1]. The hazard ratio (HR) was 0.95 (95% CI, 0.81–1.11), meeting the predefined non-inferiority margin of HR <1.30 [1]. This large-scale outcomes data distinguishes etoricoxib from rofecoxib, which was withdrawn due to a 2-fold increased risk of myocardial infarction in the VIGOR trial, and provides a directly comparable cardiovascular safety benchmark for scientific and procurement evaluation [2].

cardiovascular safety thrombotic events MEDAL trial non-inferiority risk-benefit

Comparative Efficacy in Osteoarthritis: Non-Inferior Pain Relief and Functional Improvement Relative to Celecoxib

Two identically designed, 26-week, randomized, double-blind, placebo-controlled trials (n=599 and n=608) evaluated etoricoxib 30 mg once daily versus celecoxib 200 mg once daily in patients with knee or hip osteoarthritis [1]. At 12 weeks, etoricoxib was non-inferior to celecoxib on all three primary efficacy outcomes: WOMAC Pain Subscale, WOMAC Physical Function Subscale, and Patient Global Assessment of Disease Status (P < 0.001 for superiority of both actives over placebo) [1]. The safety and tolerability profiles were similar between the two coxibs over both 12 and 26 weeks [1]. This evidence supports the interchangeability of efficacy between etoricoxib and the most widely prescribed COX-2 inhibitor, while etoricoxib offers the additional advantage of once-daily dosing [2].

osteoarthritis efficacy celecoxib WOMAC non-inferiority

Etoricoxib Application Scenarios: Leveraging Differentiated Pharmacology for Targeted Use Cases


Chronic Osteoarthritis and Rheumatoid Arthritis Management with Reduced GI Burden

For patients requiring long-term anti-inflammatory therapy, etoricoxib offers a once-daily regimen with superior gastrointestinal safety compared to traditional NSAIDs like diclofenac [1]. The MEDAL program's 34,701-patient dataset provides robust evidence for lower rates of upper GI events and dyspepsia-related discontinuation (HR 0.75) [1]. This scenario prioritizes patient adherence and minimizes the need for gastroprotective co-medications, aligning with value-based formulary decisions [2].

Acute Gouty Arthritis Flare Management Requiring Rapid Onset and Sustained COX-2 Inhibition

Etoricoxib's high bioavailability (~100%) and 22-hour half-life support rapid attainment of therapeutic plasma concentrations and sustained 24-hour COX-2 inhibition [3]. This pharmacokinetic profile is particularly advantageous in acute gout, where prompt pain relief and a convenient once-daily dosing schedule are clinically desirable [3]. Clinical trials have demonstrated efficacy comparable to indomethacin with improved tolerability in this indication [2].

Post-Surgical Dental Pain with Emphasis on Opioid-Sparing Analgesia

In the acute pain setting following dental surgery, etoricoxib provides effective analgesia with a favorable safety profile [2]. Its COX-2 selectivity avoids COX-1-mediated inhibition of platelet aggregation, reducing the risk of perioperative bleeding compared to non-selective NSAIDs [1]. This scenario is relevant for procurement in dental and oral surgery clinics seeking to minimize opioid consumption while maintaining hemostatic safety [2].

Research Applications in COX-2 Pharmacology and Selectivity Profiling

Etoricoxib serves as a critical reference standard in preclinical research due to its exceptionally high COX-2 selectivity (106-fold in whole blood assays) and well-characterized binding kinetics [4]. Its distinct CYP3A4-mediated metabolism also makes it a valuable probe substrate for drug-drug interaction studies involving CYP3A4 inducers or inhibitors [3]. Researchers and CROs rely on high-purity etoricoxib (CAS 202409-33-4) for consistent and reproducible in vitro and in vivo pharmacology experiments [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etoricoxib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.